molecular formula C24H22ClNO B10766855 (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 2365471-63-0

(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B10766855
CAS No.: 2365471-63-0
M. Wt: 375.9 g/mol
InChI Key: AICJARHUOUQZSH-UHFFFAOYSA-N
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Description

(6-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic cannabinoid (SC) belonging to the naphthoylindole class. Structurally, it consists of a chlorinated naphthalene ring (with a chlorine substituent at the 6-position) linked via a ketone group to a 1-pentyl-substituted indole moiety. These compounds act as potent agonists at cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC) but often with higher affinity and adverse toxicity profiles .

Properties

CAS No.

2365471-63-0

Molecular Formula

C24H22ClNO

Molecular Weight

375.9 g/mol

IUPAC Name

(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3

InChI Key

AICJARHUOUQZSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acetylation Followed by Chlorination

  • Friedel-Crafts acetylation : React naphthalene with acetyl chloride/AlCl3 in dichloromethane to yield 1-acetylnaphthalene.

  • Chlorination : Treat 1-acetylnaphthalene with Cl2/FeCl3 at 0°C to introduce chlorine at position 6.

  • Oxidation : Convert the acetyl group to carboxylic acid using KMnO4 in acidic medium.

Yield : ~40% (estimated based on analogous 4-chloro synthesis).

Directed Ortho-Metalation

  • Protection : Convert 1-naphthoic acid to its methyl ester using SOCl2/MeOH.

  • Lithiation : Treat with LDA (lithium diisopropylamide) at −78°C, followed by ClSiMe3 to install chlorine at position 6.

  • Deprotection : Hydrolyze the ester with NaOH to regenerate the carboxylic acid.

Yield : ~35% (extrapolated from 8-chloro synthesis).

Synthesis of 6-Chloro-1-Naphthoyl Chloride

The acid chloride is prepared via treatment with oxalyl chloride:

Procedure :

  • Suspend 6-chloro-1-naphthoic acid (1.0 equiv, 20.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Add oxalyl chloride (3.0 equiv, 38.1 g, 0.3 mol) and catalytic DMF (0.1 mL).

  • Reflux for 4 hours, then evaporate solvent under vacuum.

Yield : 92–95%
Characterization :

  • FT-IR (neat) : 1775 cm⁻¹ (C=O stretch).

Friedel-Crafts Acylation of 1-Pentylindole

The final coupling employs a Lewis acid catalyst to facilitate electrophilic aromatic substitution:

Procedure :

  • Dissolve 1-pentylindole (1.0 equiv, 21.3 g, 0.1 mol) and 6-chloro-1-naphthoyl chloride (1.1 equiv, 24.9 g, 0.11 mol) in dry dichloromethane (150 mL).

  • Add AlCl3 (1.5 equiv, 20.0 g, 0.15 mol) portionwise at 0°C.

  • Stir at room temperature for 8 hours, quench with ice-water, and extract with CH2Cl2.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 8:2).

Yield : 65–72%
Characterization :

  • 1H NMR (CDCl3) : δ 8.45 (d, J = 8.2 Hz, 1H), 8.20–7.20 (m, 10H), 4.25 (t, J = 7.0 Hz, 2H), 1.85–1.30 (m, 8H), 0.95 (t, J = 7.0 Hz, 3H).

  • HRMS (ESI+) : m/z calc. for C24H21ClNO [M+H]+: 374.1314, found: 374.1318.

Optimization and Challenges

Regioselectivity in Naphthalene Chlorination

The position of chlorine is highly sensitive to reaction conditions. While Friedel-Crafts acetylation favors substitution at position 1, subsequent chlorination requires careful control to avoid polychlorination. Low temperatures (0–5°C) and stoichiometric Cl2 improve selectivity.

Acylation Efficiency

Excess AlCl3 (1.5–2.0 equiv) and prolonged reaction times (>6 hours) enhance conversion. However, over-acylation at indole’s C2 position is a competing side reaction, necessitating precise stoichiometry.

Comparative Analysis of Alternative Routes

Ullmann Coupling

A potential alternative employs Ullmann coupling between 6-chloro-1-iodonaphthalene and 1-pentylindole-3-carboxamide. However, this method suffers from low yields (<30%) and requires palladium catalysts.

Grignard Addition

Reacting 6-chloro-1-naphthonitrile with 1-pentylindol-3-ylmagnesium bromide provides the ketone after hydrolysis. This route is less favored due to side product formation.

Scalability and Industrial Relevance

Kilogram-scale production faces challenges in:

  • Cost of 6-chloro-1-naphthoic acid : Limited commercial availability necessitates in-house synthesis.

  • Purification : Chromatography is replaced with recrystallization (ethanol/water) for bulk batches .

Chemical Reactions Analysis

Types of Reactions

(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated naphthalene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Synthetic cannabinoids in the naphthoylindole and benzoylindole classes share core structural features but differ in substituents, which critically influence pharmacological activity, metabolic stability, and legal status. Below is a detailed comparison:

Structural Analogues and Their Substituent Variations

Compound Name Naphthalene Substituent Indole Substituent Key Features
Target Compound 6-Chloro 1-Pentyl Hypothesized higher lipophilicity due to chlorine; potential delayed metabolism (inferred from analogs)
JWH-018 None (naphthalen-1-yl) 1-Pentyl First-generation SC; high CB1 affinity; banned globally due to severe toxicity
JWH-122 4-Methyl 1-Pentyl Increased steric bulk at 4-position; associated with prolonged psychoactive effects
JWH-398 4-Chloro 1-Pentyl Chlorine at 4-position enhances receptor binding; classified as controlled substance
RCS-4 4-Methoxyphenyl 1-Pentyl Methoxy group reduces lipophilicity; shorter duration of action compared to chloro analogs
AM-2201 Naphthalen-1-yl 5-Fluoropentyl Fluorinated side chain resists oxidative metabolism; higher potency and detection challenges
JWH-073 Naphthalen-1-yl 1-Butyl Shorter alkyl chain reduces CB1 affinity; moderate potency compared to pentyl analogs

Pharmacological and Toxicological Profiles

  • Receptor Affinity: Chlorinated analogs (e.g., JWH-398) exhibit stronger CB1/CB2 binding than non-halogenated variants (e.g., JWH-018) due to enhanced van der Waals interactions . Fluorinated side chains (e.g., AM-2201) improve metabolic stability, leading to prolonged effects and increased risk of overdose .
  • Toxicity :
    • Methyl and chloro substituents correlate with higher incidences of seizures, tachycardia, and neurotoxicity compared to methoxy groups .
    • The 6-chloro substitution in the target compound may exacerbate hepatotoxicity due to reactive metabolite formation, as seen in halogenated SCs .

Metabolic Pathways

  • Oxidative Metabolism :
    • Pentyl chains undergo ω-hydroxylation (e.g., JWH-018 → 5-hydroxypentyl metabolites), but chloro or fluoro groups hinder this process, increasing half-life .
    • Chlorinated naphthalenes are prone to dehalogenation, producing reactive intermediates linked to organ damage .

Legal Status

  • JWH-018, JWH-073, JWH-122, and JWH-398 : Controlled under Schedule I in the U.S., EU, and other jurisdictions .
  • RCS-4 : Banned in Romania and other regions due to its prevalence in herbal products .
  • Target Compound : Likely classified as a controlled substance in regions with analog laws, though specific legislation may lag behind its emergence .

Biological Activity

(6-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic cannabinoid that belongs to the class of indole-derived compounds. These compounds have garnered significant attention due to their potent activity as cannabinoid receptor agonists, particularly at the CB1 and CB2 receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H22ClN2O\text{C}_{23}\text{H}_{22}\text{ClN}_2\text{O}

This compound features a naphthalene ring substituted with a chlorine atom and an indole moiety with a pentyl side chain. The presence of these functional groups is crucial for its interaction with cannabinoid receptors.

Synthetic cannabinoids like this compound primarily exert their effects through agonistic activity at the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization.

Binding Affinity

Research indicates that this compound exhibits a high binding affinity for the CB1 receptor, similar to other well-known cannabinoids such as THC. The affinity is influenced by specific structural features, including the position of substituents on the indole and naphthalene rings.

Pharmacological Effects

Studies have shown that this compound produces effects akin to those of natural cannabinoids. These effects include:

  • Analgesia : Demonstrated through various pain models in animal studies.
  • Hypothermia : A common effect observed in cannabinoid administration.
  • Locomotor Activity Suppression : Indicative of central nervous system effects.

In Vivo Studies

In vivo studies have provided insights into the potency and efficacy of this compound. For example, a study highlighted that compounds with similar structures exhibited significant antinociceptive effects in rodent models, suggesting that this compound may also produce comparable results .

Comparative Table of Synthetic Cannabinoids

Compound NameChemical StructureCB1 Affinity (Ki)Key Effects
THCC21H30O20.5 nMAnalgesia, Euphoria
JWH-018C24H23N3.5 nMAnalgesia, Hypothermia
(6-Chloro...)C23H22ClN2OTBDTBD

Case Studies

Several case studies have documented the effects of synthetic cannabinoids in clinical settings:

  • Case Study 1 : A patient using herbal blends containing synthetic cannabinoids reported symptoms consistent with cannabinoid hyperemesis syndrome, highlighting the potential for adverse reactions associated with high-potency compounds.
  • Case Study 2 : In a controlled study on mice, this compound was shown to significantly reduce pain response compared to controls, indicating its potential therapeutic applications in pain management.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, and how is its purity validated?

The synthesis typically involves a Friedel-Crafts acylation between a 1-pentylindole derivative and a 6-chloronaphthoyl chloride. Key steps include:

  • Indole alkylation : Introducing the pentyl group at the indole nitrogen via nucleophilic substitution using 1-bromopentane under basic conditions .
  • Acylation : Reacting the alkylated indole with 6-chloronaphthoyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) to form the methanone backbone .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.
  • Characterization :
    • NMR (¹H/¹³C): Confirms substitution patterns (e.g., indole C3 acylation, naphthalene Cl position) .
    • HPLC-MS : Validates purity (>95%) and molecular weight (calc. 377.85 g/mol; observed [M+H]⁺ = 378.2) .

Q. Which analytical techniques are critical for structural elucidation and stability assessment of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and packing interactions. For example, the naphthalene-indole dihedral angle (~75°) influences π-stacking and solubility .
  • FT-IR spectroscopy : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitor hydrolytic or oxidative byproducts (e.g., dechlorinated derivatives) .

Advanced Research Questions

Q. How does this compound interact with cannabinoid receptors (CB1/CB2), and what assays are used to quantify binding affinity?

As a structural analog of JWH-018, it likely targets CB1/CB2 receptors. Methodologies include:

  • Radioligand displacement assays : Competes with [³H]CP-55,940 in HEK-293 cells expressing human CB1/CB2. Reported Kᵢ values (CB1: ~5 nM; CB2: ~20 nM) suggest high selectivity .
  • Functional assays : Measures cAMP inhibition (EC₅₀) via BRET-based biosensors in live cells .
  • Molecular docking : Aligns the chloronaphthalene moiety into the receptor’s hydrophobic pocket, while the pentyl chain occupies the lipid bilayer .

Q. What structure-activity relationship (SAR) trends are observed with modifications to the naphthalene or indole substituents?

  • Naphthalene substitution :
    • 6-Cl vs. 6-OCH₃ : Chlorine enhances CB1 affinity (ΔKᵢ = 3-fold) due to increased lipophilicity .
    • Positional isomers : 6-Cl > 4-Cl in receptor activation (EC₅₀ difference ~10 nM) .
  • Indole alkyl chain length :
    • Pentyl (C5) vs. propyl (C3) : Longer chains improve membrane permeability (logP: 6.1 vs. 5.4) but reduce metabolic stability in microsomal assays .

Q. How is metabolic stability evaluated in preclinical models, and what are the major metabolic pathways?

  • In vitro models :
    • Liver microsomes : Incubation with human/rat microsomes identifies oxidative metabolites (e.g., hydroxylation at the pentyl chain) via LC-QTOF-MS .
    • CYP450 inhibition : Screening with recombinant enzymes (CYP3A4, 2C19) assesses drug-drug interaction risks .
  • Primary pathways :
    • Oxidation : Pentyl chain ω-1 hydroxylation (major) and naphthalene epoxidation (minor) .
    • Glucuronidation : Phase II conjugation at the indole nitrogen detected in hepatocyte assays .

Q. What crystallographic data are available to inform molecular packing and polymorphism studies?

  • Single-crystal X-ray diffraction :
    • Space group : P2₁/c with Z = 4.
    • Key metrics : C=O bond length = 1.22 Å; Cl···π interactions (3.4 Å) stabilize the lattice .
  • Polymorphism screening : Solvent recrystallization (e.g., MeOH vs. CHCl₃) reveals Form I (needles) and Form II (plates), differing in melting points (Form I: 148°C; Form II: 142°C) .

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